3-Phenyl-2-oxazolidinone

CAS No.: 703-56-0

Cat. No.: VC3698172

Molecular Formula: C9H9NO2

Molecular Weight: 163.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 703-56-0 |

|---|---|

| Molecular Formula | C9H9NO2 |

| Molecular Weight | 163.17 g/mol |

| IUPAC Name | 3-phenyl-1,3-oxazolidin-2-one |

| Standard InChI | InChI=1S/C9H9NO2/c11-9-10(6-7-12-9)8-4-2-1-3-5-8/h1-5H,6-7H2 |

| Standard InChI Key | NCTCGHLIHJJIBK-UHFFFAOYSA-N |

| SMILES | C1COC(=O)N1C2=CC=CC=C2 |

| Canonical SMILES | C1COC(=O)N1C2=CC=CC=C2 |

Introduction

Physical and Chemical Properties

Structural Identification and Nomenclature

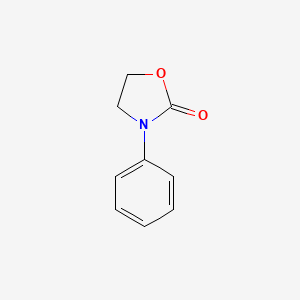

3-Phenyl-2-oxazolidinone, with the molecular formula C9H9NO2, consists of a five-membered oxazolidinone ring with an attached phenyl group at the nitrogen position. The compound is registered under CAS number 703-56-0 and possesses several synonyms in chemical databases . The compound's nomenclature varies slightly across different naming conventions:

-

2-Oxazolidinone, 3-phenyl- (common name)

-

3-Phenyl-1,3-oxazolidin-2-one (IUPAC name)

-

3-Phenyl-2-oxazolidone (alternative name)

The systematic organization of these names reflects the core oxazolidinone structure with specific attention to the phenyl substituent position.

Physical Properties and Constants

3-Phenyl-2-oxazolidinone exhibits specific physical characteristics that differentiate it from related compounds. The following table summarizes its key physical properties:

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C9H9NO2 | - |

| Average Mass | 163.176 | g/mol |

| Monoisotopic Mass | 163.063329 | g/mol |

| Density | 1.24 | g/cm³ |

| Melting Point | 120-122 | °C |

| Boiling Point | 251.6 | °C at 760 mmHg |

| Flash Point | 106 | °C |

| Index of Refraction | 1.577 | - |

These physical constants demonstrate that 3-Phenyl-2-oxazolidinone is a relatively stable solid at room temperature with moderately high melting and boiling points .

Molecular Descriptors and Electronic Properties

Beyond basic physical properties, 3-Phenyl-2-oxazolidinone possesses specific molecular descriptors that relate to its potential pharmacological and chemical behavior:

| Descriptor | Value | Significance |

|---|---|---|

| Polar Surface Area (PSA) | 29.54 | Ų |

| LogP | 1.7082 | Measure of lipophilicity |

| Exact Mass | 163.063 | g/mol |

The compound's moderate LogP value of 1.7082 indicates a balance between hydrophilicity and lipophilicity, suggesting potential membrane permeability while maintaining reasonable water solubility . The polar surface area of 29.54 Ų further supports potential bioavailability characteristics that may be relevant for pharmacological applications.

Synthesis Methods

General Synthetic Approaches

While the search results don't provide a specific synthesis method for 3-Phenyl-2-oxazolidinone, they do describe methods for structurally related compounds that may be adapted. One general approach for oxazolidinone synthesis involves the reaction of phenyl isocyanates with epihalohydrins . This synthetic route could potentially be modified for 3-Phenyl-2-oxazolidinone with appropriate adjustments to reaction conditions and substituents.

Related Synthesis Procedures

A related compound, (S)-4-phenyl-2-oxazolidinone, is synthesized through a process involving N-Boc-L-phenylglycinol as follows:

-

Under nitrogen protection, N-Boc-L-phenylglycinol is combined with tetrahydrofuran

-

Addition of potassium tert-butoxide as a base

-

Reaction at 25-30°C for approximately 10 hours

-

Purification through recrystallization using ethyl acetate and isopropyl ether

This method achieved a 99.6% purity (by HPLC) with yields of 87.7% . Similar approaches could potentially be adapted for synthesizing 3-Phenyl-2-oxazolidinone by adjusting the starting materials and reaction conditions to favor the formation of the 3-phenyl derivative rather than the 4-phenyl isomer.

An alternative method described for related compounds involves:

-

Reaction of substituted phenyl isocyanate with epihalohydrin

-

Catalysis using lithium halide in dimethylformamide

-

Reaction temperatures between 75-120°C (preferably 90-100°C)

-

Reaction time of 2-4 hours

-

Isolation by addition to ice water mixture and filtration

-

Purification through recrystallization from solvents like methanol or acetonitrile

These methods provide a starting point for developing effective synthesis procedures specifically for 3-Phenyl-2-oxazolidinone.

Applications and Research Findings

Mechanism of Action and Efficacy

The related oxazolidinone compounds demonstrate a unique characteristic of systemic control of foliage infections. When applied to plant parts or surrounding soil, these compounds can enter and move throughout the plant . This systemic property makes them particularly valuable for agricultural applications.

Testing of related compounds showed impressive efficacy rates:

-

83-100% control of tomato late blight when applied as soil drenches

-

88% improvement in cotton seed emergence in soil containing pathogenic Pythium species

These results suggest that 3-Phenyl-2-oxazolidinone may possess similar systemic properties and potential efficacy against plant pathogens, though specific testing would be required to confirm this hypothesis.

Application Methods and Dosages

For related oxazolidinone compounds, research has established several effective application methods:

-

Preventive applications prior to pathogen exposure

-

Curative, post-infection treatments

-

Foliage spray applications (50-500 ppm active ingredient)

-

Seed treatments (0.3-3 grams per kilogram of seed)

These application parameters provide guidance for potential testing of 3-Phenyl-2-oxazolidinone in agricultural settings, though optimization for this specific compound would be necessary.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume